molecular formula C9H10N2O3 B2665162 N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide CAS No. 356102-34-6

N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide

Cat. No.: B2665162
CAS No.: 356102-34-6
M. Wt: 194.19
InChI Key: HYWDWVLTYQMHDX-POHAHGRESA-N
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Description

N'-[(1Z)-(3-Hydroxyphenyl)methylidene]methoxycarbohydrazide is a Schiff base carbohydrazide derivative characterized by a 3-hydroxyphenyl group and a methoxycarbohydrazide moiety. Its (1Z) stereochemistry distinguishes it from the (1E) isomer, which may influence molecular geometry and bioactivity. The 3-hydroxyphenyl group is a critical pharmacophore, often associated with enhanced hydrogen bonding and antioxidant properties, while the methoxy group may modulate lipophilicity and membrane permeability .

Properties

IUPAC Name

methyl N-[(Z)-(3-hydroxyphenyl)methylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)11-10-6-7-3-2-4-8(12)5-7/h2-6,12H,1H3,(H,11,13)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWDWVLTYQMHDX-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C\C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between methoxycarbohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting or modifying their function. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and DNA .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiosemicarbazone Derivatives

Thiosemicarbazones (TSCs) such as (2Z)-2-(3-hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (compound 12, ) share structural similarities but replace the carbohydrazide group with a thioamide (-NCSN-). This substitution significantly impacts biological activity:

  • Anticancer Activity : Compound 12 exhibits an IC₅₀ of 17.44 ± 0.01 µM against HER-2-positive SKBr-3 breast cancer cells, surpassing 5-fluorouracil (IC₅₀ = 38.58 µM). In contrast, TSC derivatives with cyclohexyl moieties (e.g., C2 and C10 in ) show IC₅₀ values of 25.6–61.6 µM .
  • Carbohydrazides, lacking sulfur, may instead target DNA or enzyme active sites via hydrogen bonding .

Carbothioamide vs. Carbohydrazide Derivatives

Compound Type Key Structural Feature Example IC₅₀ (SKBr-3) Key Activity Insights
Thiosemicarbazide (TSC) -NCSN- group 17.44–61.6 µM Metal chelation, ALDH+ inhibition
Carbothioamide -NH-C(=S)- linkage Not reported Lower solubility, variable efficacy
Carbohydrazide -NH-C(=O)-NH- linkage Not reported Potential CNS activity (e.g., antidepressant effects in )

Substituent Effects: Hydroxy vs. Methoxy Groups

  • However, in TSCs (e.g., compound C10 in ), the 3-hydroxyphenyl group enhances ALDH+ population inhibition, a marker of cancer stem cell targeting .
  • 3-Methoxyphenyl Derivatives: Methoxy groups improve lipophilicity and metabolic stability. For example, compound C2 (3-methoxyphenyl TSC) in reduces ALDH+ populations by 50%, outperforming salinomycin .

Adamantane and Heterocyclic Derivatives

  • Adamantane-carbohydrazides () exhibit broad-spectrum antibacterial properties due to adamantane’s rigid, lipophilic structure, which enhances membrane penetration. This contrasts with the phenyl-based carbohydrazides, which rely on aromatic interactions .
  • Heterocyclic Derivatives : Pyridine- and triazole-containing carbohydrazides (e.g., ) demonstrate diverse applications, including antifungal and CNS activities, highlighting the role of heterocycles in target specificity .

Structure-Activity Relationships (SAR)

Z vs. E Isomerism : The (1Z) configuration may enforce a planar geometry, optimizing binding to hydrophobic pockets in target proteins compared to (1E) isomers .

Hydroxyl Positioning : 3-Hydroxyphenyl derivatives show superior anticancer activity over 2- or 4-substituted analogs (e.g., 2-hydroxyphenyl derivatives in lack antimycobacterial efficacy) .

Terminal Modifications : Replacing methoxy with bulkier groups (e.g., adamantane) alters solubility and bioactivity .

Biological Activity

N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor interactions. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H12N4O3\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_3

This compound features a methoxy group and a hydrazide moiety, contributing to its biological properties.

Opioid Receptor Interaction

Research indicates that compounds with similar structures exhibit significant interaction with opioid receptors. The 3-hydroxyphenyl group in particular has been associated with antagonist activity at these receptors. For instance, studies have shown that certain derivatives of this compound can act as non-selective opioid receptor antagonists, with varying affinities for μ, δ, and κ receptors.

Table 1: Opioid Receptor Binding Affinities

Compoundμ Receptor (nM)δ Receptor (nM)κ Receptor (nM)
This compound1.932.712.9
Related Compound A43.810.1230
Related Compound B0.2715446

The mechanism by which this compound exerts its effects may involve the stabilization of specific conformations that favor antagonist activity at the opioid receptors. The equatorial conformation of the 3-hydroxyphenyl substituent is believed to be crucial for the observed biological effects, as supported by molecular modeling studies and X-ray crystallography data.

Study on Antagonist Activity

In a study examining various N-substituted derivatives, it was found that compounds with a similar hydrazide structure exhibited potent antagonist activity at the kappa opioid receptor. For example, one derivative showed a K(e) value of 0.27 nM at the κ receptor, indicating strong binding affinity and selectivity over μ and δ receptors .

In Vivo Studies

Further investigations into the in vivo effects of this compound revealed its potential in modulating pain responses and influencing addiction pathways. Animal models demonstrated that administration of this compound could alter opioid-induced behaviors, suggesting a role in managing opioid dependency.

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